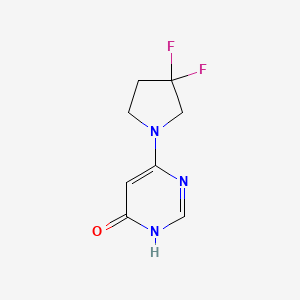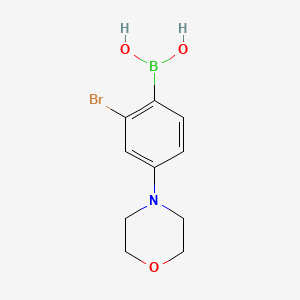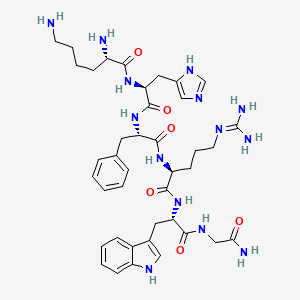![molecular formula C17H18N4O2S B14093569 6-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14093569.png)
6-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a thiazolo[4,5-d]pyrimidine core, which is fused with a pyrrolidine ring and substituted with a 2,3-dimethyl-phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a pyrimidine derivative under acidic or basic conditions to yield the desired thiazolo[4,5-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
科学研究应用
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
作用机制
The mechanism of action of 6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in critical biological processes . For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to the modulation of cell signaling pathways and cellular functions .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Thiazolo[4,5-d]pyrimidines: Compounds with this core structure have shown potential in medicinal chemistry as inhibitors of various enzymes and receptors.
Uniqueness
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione is unique due to the combination of the thiazolo[4,5-d]pyrimidine core with a pyrrolidine ring and a dimethyl-phenyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .
属性
分子式 |
C17H18N4O2S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
6-(2,3-dimethylphenyl)-2-pyrrolidin-1-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C17H18N4O2S/c1-10-6-5-7-12(11(10)2)21-15(22)13-14(18-16(21)23)19-17(24-13)20-8-3-4-9-20/h5-7H,3-4,8-9H2,1-2H3,(H,18,23) |
InChI 键 |
IVRXNWDUHSDRCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(NC2=O)N=C(S3)N4CCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093489.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093497.png)
![1-(3,4-Dichlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093500.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B14093514.png)


![methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B14093538.png)
![2-[2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14093541.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093547.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093557.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093561.png)
![1-(3-Ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093589.png)
